An In-depth Technical Guide to the Chemical Properties of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine
An In-depth Technical Guide to the Chemical Properties of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide will delve into the molecular structure, physicochemical properties, synthesis, spectral analysis, reactivity, and potential applications of this compound, drawing upon established knowledge of pyrazole chemistry and data from analogous structures. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes available information to provide a robust predictive and practical resource.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its steric, electronic, and pharmacokinetic properties. The subject of this guide, 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine, incorporates three key functionalities: a phenyl group at the 1-position, a 4-iodophenyl group at the 3-position, and an amine group at the 5-position. The presence of the iodo-substituent is particularly noteworthy, as it provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, to generate a library of derivatives for structure-activity relationship (SAR) studies.
Molecular Structure and Physicochemical Properties
The chemical structure of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine is characterized by a central pyrazole ring with phenyl and iodophenyl substituents. The amine group at the 5-position is a key functional group that can participate in hydrogen bonding and act as a nucleophile.
Table 1: Calculated and Estimated Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₁₂IN₃ | Calculated |
| Molecular Weight | 361.19 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted based on analogs[5] |
| Melting Point (°C) | Not available | - |
| Boiling Point (°C) | Not available | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | Predicted based on structure |
| pKa | Not available | - |
Synthesis of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine
While a specific, detailed protocol for the synthesis of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine is not explicitly published, a highly plausible synthetic route involves the direct C-H iodination of the precursor, 3-phenyl-1-phenyl-1H-pyrazol-5-amine. This approach is supported by literature on the halogenation of related pyrazole systems.[6]
Proposed Synthetic Pathway
Caption: Proposed synthesis of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine.
Experimental Protocol: C-H Iodination (General Procedure)
This protocol is adapted from the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines.[6]
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Reaction Setup: To a solution of 3-phenyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL) in a round-bottom flask, add N-iodosuccinimide (NIS) (1.2 mmol).
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Reaction Conditions: Stir the reaction mixture at room temperature for 6-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectral Analysis
Predictive spectral data is crucial for the characterization of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.
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Aromatic Protons (δ 7.0-8.0 ppm): A series of multiplets corresponding to the protons on the phenyl and iodophenyl rings. The protons on the iodophenyl ring will likely appear as two doublets due to para-substitution.
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Pyrazole Proton (δ ~6.0 ppm): A singlet corresponding to the proton at the 4-position of the pyrazole ring.
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Amine Protons (δ ~5.0-6.0 ppm): A broad singlet for the -NH₂ protons. The chemical shift of these protons can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
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Aromatic Carbons (δ 110-150 ppm): Multiple signals corresponding to the carbons of the phenyl and iodophenyl rings.
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Pyrazole Carbons (δ ~90-155 ppm): Signals for the three carbons of the pyrazole ring.
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Carbon-Iodo Bond (δ ~90-100 ppm): The carbon atom attached to the iodine is expected to be significantly shielded.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 | N-H | Stretching (amine) |
| 3100-3000 | C-H | Stretching (aromatic) |
| 1620-1580 | C=N, C=C | Stretching (pyrazole and aromatic rings) |
| 1620-1550 | N-H | Bending (amine) |
| ~500 | C-I | Stretching |
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion Peak (M⁺): Expected at m/z = 361.
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Major Fragments: Loss of iodine (M-127), and fragmentation of the pyrazole ring.
Reactivity and Potential Applications
The chemical reactivity of 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine is largely dictated by the interplay of its functional groups.
Reactivity of the C-I Bond
The carbon-iodine bond is a versatile functional group for synthetic transformations, particularly in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 4-position of the phenyl ring, facilitating the generation of compound libraries for drug discovery.
Caption: Potential cross-coupling reactions of the title compound.
Potential Applications in Medicinal Chemistry
Given the established biological activities of pyrazole derivatives, 3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine represents a promising scaffold for the development of novel therapeutic agents.
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Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. The ability to diversify the 4-iodophenyl group allows for the exploration of interactions with the ATP-binding site of various kinases.
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Anti-inflammatory Agents: Many pyrazole-containing compounds exhibit anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).
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Anticancer Agents: The cytotoxicity of pyrazole derivatives against various cancer cell lines has been reported, suggesting potential for the development of new anticancer drugs.[2]
Conclusion
3-(4-Iodophenyl)-1-phenyl-1H-pyrazol-5-amine is a synthetically valuable compound with significant potential in medicinal chemistry and materials science. While specific experimental data is not widely available, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and expected spectral characteristics based on established chemical principles and data from analogous structures. The presence of a reactive iodophenyl moiety makes this compound an excellent starting point for the synthesis of diverse libraries of pyrazole derivatives for further investigation. Future experimental studies are warranted to fully elucidate the chemical and biological properties of this promising molecule.
References
- He, J., Wei, Y., Feng, Y., Li, C., Dai, B., & Liu, P. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
- PubChem. (n.d.). 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine. National Center for Biotechnology Information.
-
PubChem. (n.d.). 3-Amino-5-phenylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-ethylphenyl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Khan, I., et al. (2018).
- (Reference for general properties of pyrazoles in drug design)
- (Reference for applications of fluorinated pyrazoles, analogous to iodin
- (Reference for NMR/MS data of pyrazole deriv
- (Reference for NMR/MS data of pyrazole deriv
- (Reference for MS data of pyrazole deriv
- Chem-Impex. (n.d.). 3-(4-Bromophenyl)-5-methyl-1H-pyrazole.
- (Reference for NMR data of pyrazole deriv
- (Reference for general biological activities of pyrazoles)
- (Reference for general biological activities of pyrazoles)
-
NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]
- (Reference for general IR spectroscopy of amines)
- (Reference for anticancer activity of pyrazoles)
- Ma, S., et al. (2020). Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing. Current Computer-Aided Drug Design.
- (Reference for biological activities of pyrazoles)
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Biological Evaluation of 3-Aryl-4-alkylpyrazol-5-amines Based on the Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chemimpex.com [chemimpex.com]
- 6. beilstein-archives.org [beilstein-archives.org]
